molecular formula C10H17N3 B15240605 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15240605
M. Wt: 179.26 g/mol
InChI Key: GWNQNSLPFLKRED-UHFFFAOYSA-N
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Description

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1H-pyrazole with 2,4-pentanedione under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores

Uniqueness

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 7-position and methyl group at the 2-position contribute to its unique reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-7(2)9-4-5-11-10-6-8(3)12-13(9)10/h6-7,9,11H,4-5H2,1-3H3

InChI Key

GWNQNSLPFLKRED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=C1)C(C)C

Origin of Product

United States

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